
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol typically involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with methylmagnesium bromide in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
- (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(1-methyl-5-phenyltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-10(9(7-14)11-12-13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 |
InChIキー |
RLNHFKGVPQFOKU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine](/img/structure/B13311379.png)
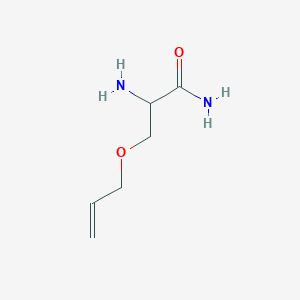
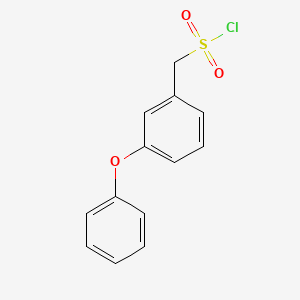
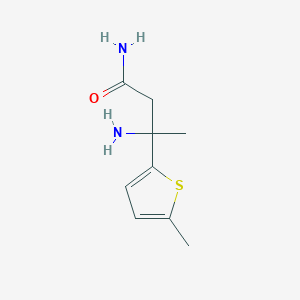

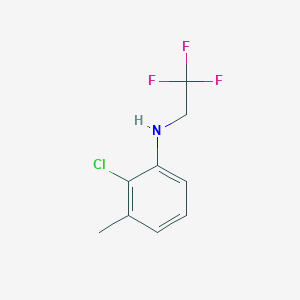
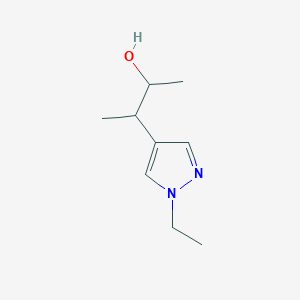
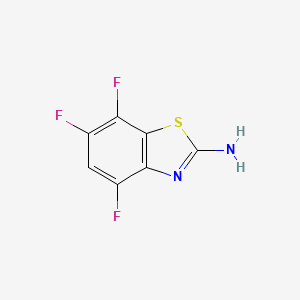

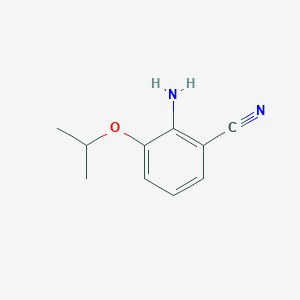

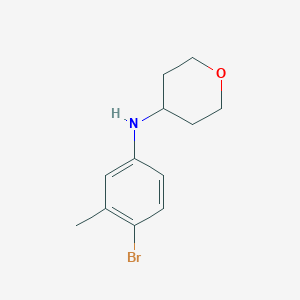
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)
